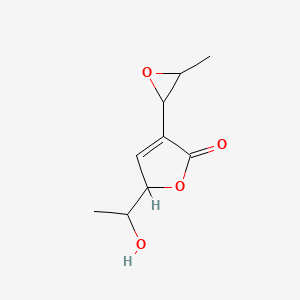
2-(1-hydroxyethyl)-4-(3-methyloxiran-2-yl)-2H-furan-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-hydroxyethyl)-4-(3-methyloxiran-2-yl)-2H-furan-5-one is a complex organic compound with a unique structure that includes a furan ring, an epoxide group, and a hydroxyethyl side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-hydroxyethyl)-4-(3-methyloxiran-2-yl)-2H-furan-5-one typically involves multiple steps, starting from readily available precursors. One common method involves the epoxidation of a suitable furan derivative, followed by the introduction of the hydroxyethyl group through a series of reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-(1-hydroxyethyl)-4-(3-methyloxiran-2-yl)-2H-furan-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
科学的研究の応用
2-(1-hydroxyethyl)-4-(3-methyloxiran-2-yl)-2H-furan-5-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 2-(1-hydroxyethyl)-4-(3-methyloxiran-2-yl)-2H-furan-5-one exerts its effects involves interactions with specific molecular targets. The epoxide group can react with nucleophiles, leading to the formation of covalent bonds with proteins or other biomolecules. This can affect various biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
- 2-(1-hydroxyethyl)-4-(2-methyloxiran-2-yl)-2H-furan-5-one
- 2-(1-hydroxyethyl)-4-(3-methyloxiran-3-yl)-2H-furan-5-one
Uniqueness
2-(1-hydroxyethyl)-4-(3-methyloxiran-2-yl)-2H-furan-5-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both the epoxide and hydroxyethyl groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.
特性
IUPAC Name |
2-(1-hydroxyethyl)-4-(3-methyloxiran-2-yl)-2H-furan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c1-4(10)7-3-6(9(11)13-7)8-5(2)12-8/h3-5,7-8,10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLNPJDEXLLCQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(O1)C2=CC(OC2=O)C(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














